6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
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Overview
Description
Embinin is a natural product derived from Clematidis Radix Et Rhizoma, a plant belonging to the Ranunculaceae family. It has been identified as a bioactive compound with multiple biological activities, including potential therapeutic effects on lumbar disc herniation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Embinin is typically isolated from natural sources rather than synthesized chemically. The extraction process involves using solvents like methanol or ethanol to obtain the compound from plant materials. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Embinin involves large-scale extraction from Clematidis Radix Et Rhizoma. The plant material is harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification processes to isolate Embinin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Embinin undergoes various chemical reactions, including:
Oxidation: Embinin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Embinin.
Substitution: Embinin can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Embinin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of new derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and neovascularization.
Mechanism of Action
Embinin exerts its effects through several molecular pathways. It has been shown to activate the cyclic adenosine monophosphate (cAMP) pathway, leading to increased apoptosis of nucleus pulposus cells and promoting neovascularization. These actions contribute to the resorption of lumbar disc herniation .
Comparison with Similar Compounds
Embinin is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:
Isovitexin: Another flavonoid with antioxidant properties.
Trans-resveratrol-3-O-β-D-glucopyranoside: Known for its anti-inflammatory effects.
Tectorigenin: Exhibits anticancer properties.
Embinin stands out due to its specific role in promoting the resorption of nucleus pulposus in lumbar disc herniation, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O14/c1-11-21(32)24(35)26(37)29(40-11)43-28-25(36)22(33)18(10-30)42-27(28)20-16(39-3)9-17-19(23(20)34)14(31)8-15(41-17)12-4-6-13(38-2)7-5-12/h4-9,11,18,21-22,24-30,32-37H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTGLFRGBDFBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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